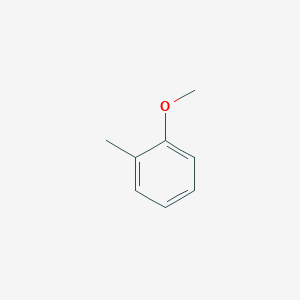

2-Methylanisol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Methoxytoluol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Lösungsmittel und Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Untersucht wegen seiner Rolle als Geschmacksstoff und seiner Interaktionen mit biologischen Systemen.

Medizin: Untersucht auf potenzielle therapeutische Eigenschaften und als Vorläufer in der Arzneimittelsynthese.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Methoxytoluol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über elektrophile aromatische Substitutionsreaktionen. Die Methoxygruppe (-OCH3) aktiviert den aromatischen Ring und macht ihn anfälliger für elektrophile Angriffe. Dies führt zur Bildung verschiedener substituierter Produkte, abhängig von den verwendeten Reagenzien und Bedingungen .

Ähnliche Verbindungen:

Anisol (Methoxybenzol): Fehlt die Methylgruppe in der ortho-Position.

o-Kresol (2-Methylphenol): Hat eine Hydroxylgruppe anstelle einer Methoxygruppe.

2-Methoxytoluol: Ähnliche Struktur, aber unterschiedliche Positionierung der funktionellen Gruppe.

Einzigartigkeit: Die einzigartige Kombination einer Methoxygruppe und einer Methylgruppe am Benzolring von 2-Methoxytoluol verleiht ihm einzigartige chemische Eigenschaften, die es zu einer wertvollen Verbindung in verschiedenen Anwendungen machen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Rolle als grünes Lösungsmittel und Geschmacksstoff unterstreichen seine Vielseitigkeit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylanisole is typically synthesized by the methylation of o-cresol using dimethyl sulfate in the presence of caustic soda (sodium hydroxide) at 40°C . The process involves the following steps:

- Prepare a 20% sodium hydroxide solution.

- Stir and mix the solution with o-cresol.

- Cool the mixture to below 10°C.

- Slowly add dimethyl sulfate dropwise.

- Raise the temperature to 40°C for 20 minutes.

- React the mixture at 100°C for 12 hours.

- Wash the reactant with water until neutral.

- Remove water and distill the product, collecting the fraction at 171°C to obtain 2-methylanisole .

Industrial Production Methods: The industrial production of 2-methylanisole follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Methoxytoluol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene Kohlenwasserstoffe umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen, wie z. B. Nitrierung, Sulfonierung und Halogenierung, sind häufig.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas (H2) werden verwendet.

Substitution: Reagenzien wie Salpetersäure (HNO3) für die Nitrierung, Schwefelsäure (H2SO4) für die Sulfonierung und Halogene (Cl2, Br2) für die Halogenierung.

Hauptprodukte:

Oxidation: Bildung von 2-Methoxybenzaldehyd oder 2-Methoxybenzoesäure.

Reduktion: Bildung von 2-Methoxytoluol.

Substitution: Bildung von Nitro-, Sulfonic- oder halogenierten Derivaten von 2-Methoxytoluol.

Wirkmechanismus

The mechanism of action of 2-methylanisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group (-OCH3) activates the aromatic ring, making it more susceptible to electrophilic attack. This leads to the formation of various substituted products depending on the reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Anisole (methoxybenzene): Lacks the methyl group at the ortho position.

o-Cresol (2-methylphenol): Has a hydroxyl group instead of a methoxy group.

2-Methoxytoluene: Similar structure but different functional group positioning.

Uniqueness: 2-Methylanisole’s unique combination of a methoxy group and a methyl group on the benzene ring provides distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its role as a green solvent and flavoring agent highlight its versatility .

Eigenschaften

IUPAC Name |

1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFKRVXLBCAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060368 | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, Colourless liquid, Pungent-floral, warm, but almost grassy note | |

| Record name | 2-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

170.00 to 172.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.986 (15.5°) | |

| Record name | o-Methylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2-Methylanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

578-58-5 | |

| Record name | 2-Methylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09G73SL17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34.1 °C | |

| Record name | 1-Methoxy-2-methylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-Methylanisole is C8H10O, and its molecular weight is 122.16 g/mol.

A: 2-Methylanisole can be characterized by various spectroscopic techniques. 13C NMR analysis reveals distinct signals for the methoxyl methyl carbon and the phenyl ring carbons. [] Additionally, rotationally resolved fluorescence excitation spectra in the gas phase provide information about its planar structure and internal rotation of the methyl group. []

A: 2-Methylanisole has shown promise as a green solvent for processing perovskite solar cells. Research has demonstrated that 2-Methylanisole can effectively dissolve certain hole-transporting materials, like asy-PBTBDT, without compromising device efficiency. [] This is attributed to its ability to influence polymer orientation and reduce lateral grain growth, resulting in reduced charge recombination and improved device stability. []

A: Yes, 2-Methylanisole has been successfully employed as a green solvent alternative to chlorobenzene for depositing high-quality PCBM films. [] Studies reveal that 2-Methylanisole can suppress the formation of PCBM aggregations during the solvation process, leading to more uniform films with benefits for carrier extraction in devices like flexible perovskite solar cells. []

A: When 2-Methylanisole, as a representative compound of lignin-derived bio-oils, is subjected to a catalytic pulsed DBD plasma reactor, it undergoes conversion to various products. [] These products include benzene, phenol, 4-Methylanisole, 2-Methylphenol, 4-Methylphenol, 2,6-Dimethylphenol, and cyclohexane. [] The presence of catalysts such as Mo–Ni/Al2O3, Pt/Al2O3, Co–Mo/Al2O3, Pt–Re/Al2O3, and Al2O3 significantly influences the conversion rate and product selectivity. []

A: DFT computations have been used to investigate the minimum energy structures and potential energy barriers associated with the internal rotations of the methoxyl group in 2-Methylanisole. [] These calculations highlight the role of steric interactions, particularly between a methoxyl methyl hydrogen and the ortho hydrogen, in influencing the rotational characteristics of the molecule. []

A: Studies using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, supported by G3(MP2) calculations, show that the position of the methyl group significantly impacts the proton affinity of methylanisoles. [] The proton affinities are as follows: 2-Methylanisole (850 kJ mol-1), 3-Methylanisole (860 kJ mol-1), and 4-Methylanisole (841 kJ mol-1). [] These differences highlight the influence of electronic effects on the basicity of the oxygen atom in the methoxy group.

A: Research shows that methyl substitution patterns in anisoles significantly influence their reactivity with N-bromosuccinimide. [] While 2-Methylanisole and 2,6-Dimethylanisole undergo predominantly side-chain bromination, 3,5-Dimethylanisole favors nuclear bromination at the 4-position. [] This selectivity indicates the directing effect of the methyl groups on electrophilic aromatic substitution reactions.

A: Atmospheric degradation studies of methoxyphenols, including those potentially generated from the oxidation of 2-Methylanisole, have been conducted in simulation chambers. [] Results show that these compounds react rapidly with hydroxyl radicals (daytime) and nitrate radicals (nighttime), with lifetimes ranging from hours to minutes. [] Additionally, their oxidation contributes to the formation of secondary organic aerosols, impacting air quality and potentially human health. []

A: High-resolution mass spectrometry (HRMS), coupled with techniques like ultra-performance liquid chromatography (UPLC), has been successfully employed to characterize hallucinogenic phenethylamines, some of which share structural similarities with 2-Methylanisole. [] This approach utilizes collision-induced dissociation (CID) to generate characteristic fragment ions, enabling the identification of novel analogs through neutral loss filters (NLFs) and product ion analysis. []

A: 2-Methylanisole serves as a starting material in the chemoenzymatic synthesis of optically active tetrahydronaphthalene-based bioactive terpenoids. [] This synthetic approach leverages the reactivity of 2-Methylanisole to build the core structure of these natural products through a series of regioselective and stereoselective transformations, highlighting its utility in organic synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)

![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)

![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)